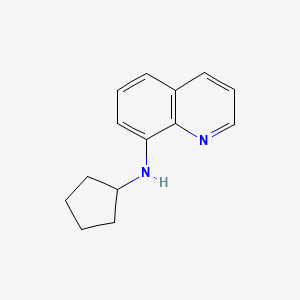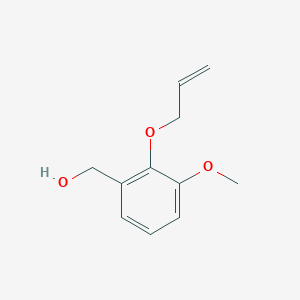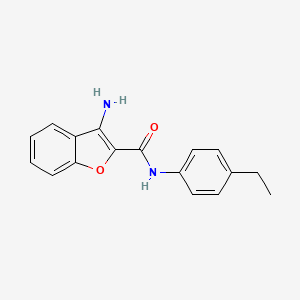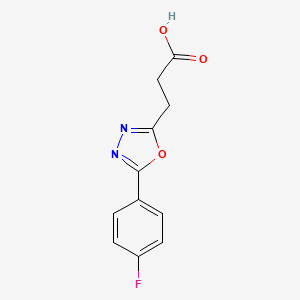
N-cyclopentylquinolin-8-amine
Overview
Description
“N-cyclopentylquinolin-8-amine” is a chemical compound with the formula C14H16N2. It is used for research purposes .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Physical And Chemical Properties Analysis
“N-cyclopentylquinolin-8-amine” has a molecular weight of 212.29 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Photochemical Activation for Cell Physiology Studies
A study by Asad et al. (2017) explored the use of tertiary amines linked to photoremovable protecting groups, demonstrating their application in photoactivatable forms suitable for studying cell physiology. This includes the activation of Cre recombinase and CRISPR-Cas9 gene editing through photoactivation, showing the potential of such compounds in precise cellular control and gene editing technologies Asad et al., 2017.
Antibacterial Properties
Research by Al-Hiari et al. (2007) on the preparation of new 8-nitrofluoroquinolone models revealed their significant antibacterial activity against gram-positive and gram-negative strains. This suggests the potential use of N-cyclopentylquinolin-8-amine derivatives in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance Al-Hiari et al., 2007.
Antitumor Activity
Károlyi et al. (2012) synthesized novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, to investigate their in vitro antitumor activity. The study found that these compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential of quinoline derivatives in cancer treatment Károlyi et al., 2012.
Cytoprotective Characterization for CNS Disorders
Kanizsai et al. (2018) focused on optimizing the 8-hydroxyquinoline scaffold for cytoprotective activity, potentially applicable in central nervous system (CNS) related diseases. Their study constructed a Betti-library and identified compounds with potent nanomolar activity in cytoprotection assays, indicating the relevance of these compounds in neuroprotective strategies Kanizsai et al., 2018.
Novel Nitrogenous Heterocyclic Compounds
Farhan and Saour (2017) synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, aiming at antimicrobial and cytotoxic activities. Their work underscores the broad biological potential of quinoline derivatives in treating parasitic and microbial infection diseases, further supporting their use in pharmaceutical research Farhan & Saour, 2017.
Mechanism of Action
Target of Action
Quinolin-8-amines are known to interact with various targets in the body. The specific target would depend on the exact structure of the compound .
Mode of Action
They are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinolin-8-amines can affect various biochemical pathways. The exact pathways would depend on the specific targets of the compound .
Result of Action
The molecular and cellular effects of quinolin-8-amines would depend on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of quinolin-8-amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-cyclopentylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-8-12(7-1)16-13-9-3-5-11-6-4-10-15-14(11)13/h3-6,9-10,12,16H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXLJJZXVIYWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)






![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)